Methyl 6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride
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Overview
Description
Methyl 6,6-dioxo-6lambda6-thia-3-azabicyclo[320]heptane-1-carboxylate hydrochloride is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride typically involves multiple steps, including cyclization and esterification reactions. One common method involves the reaction of a suitable precursor with a sulfur-containing reagent under controlled conditions to form the bicyclic structure. The final step often includes the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl 6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of sulfur or nitrogen atoms.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the bicyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Methyl 6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, inhibiting or modifying the activity of the target molecule. This can lead to changes in biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound with similar structural features but different functional groups.
8-Azabicyclo[3.2.1]octane: A related compound used in the synthesis of tropane alkaloids.
Uniqueness
Methyl 6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride is unique due to its sulfur-containing bicyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
2866322-90-7 |
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Molecular Formula |
C7H12ClNO4S |
Molecular Weight |
241.69 g/mol |
IUPAC Name |
methyl 6,6-dioxo-6λ6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H11NO4S.ClH/c1-12-6(9)7-3-8-2-5(7)13(10,11)4-7;/h5,8H,2-4H2,1H3;1H |
InChI Key |
AKWYWDACBRXIBU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CNCC1S(=O)(=O)C2.Cl |
Origin of Product |
United States |
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